molecular formula C17H22FNO4 B1302907 Boc-(R)-alpha-(2-fluoro-benzyl)-proline CAS No. 959576-66-0

Boc-(R)-alpha-(2-fluoro-benzyl)-proline

Cat. No. B1302907
CAS RN: 959576-66-0
M. Wt: 323.4 g/mol
InChI Key: JHRPTZRVQXTAPK-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Boc-®-alpha-(2-fluoro-benzyl)-proline” is a cyclic amino acid . It is also known as “®-α-(2-fluoro-benzyl)-proline methyl ester hydrochloride” and is used for research and development purposes .


Molecular Structure Analysis

The molecular formula of “Boc-®-alpha-(2-fluoro-benzyl)-proline” is C13H17ClFNO2 . The InChI code is 1S/C17H22FNO4/c1-16(2,3)23-15(22)19-10-6-9-17(19,14(20)21)11-12-7-4-5-8-13(12)18/h4-5,7-8H,6,9-11H2,1-3H3,(H,20,21)/t17-/m1/s1 .


Physical And Chemical Properties Analysis

“Boc-®-alpha-(2-fluoro-benzyl)-proline” is an off-white powder . It has a molecular weight of 323.36 . It should be stored at temperatures between 0-8°C .

Scientific Research Applications

Enzymatic Synthesis of Fluorinated Compounds

Fluorinated compounds are widely used in various fields such as molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . Therefore, “Boc-®-alpha-(2-fluoro-benzyl)-proline” could potentially be used in the enzymatic synthesis of fluorinated compounds .

Molecular Imaging

Due to the unique properties of fluorine, fluorinated compounds are often used in molecular imaging . Therefore, “Boc-®-alpha-(2-fluoro-benzyl)-proline” could potentially be used in the development of new imaging agents.

Pharmaceuticals

Fluorinated compounds are commonly used in the development of pharmaceuticals . The presence of fluorine can change the pKa, affinity, dipole moment, stability, lipophilicity, and bioavailability of adjacent groups . Therefore, “Boc-®-alpha-(2-fluoro-benzyl)-proline” could potentially be used in the development of new drugs.

Materials Science

Fluorinated compounds are also used in materials science . The unique properties of fluorine can enhance the performance of materials. Therefore, “Boc-®-alpha-(2-fluoro-benzyl)-proline” could potentially be used in the development of new materials.

Nucleophilic Substitution Reactions

“Boc-®-alpha-(2-fluoro-benzyl)-proline” could potentially be used in nucleophilic substitution reactions at the benzylic position . These reactions could be either SN1 or SN2, depending on the classification of your alkyl halide portion of the molecule and what solvent you use .

Free Radical Reactions

“Boc-®-alpha-(2-fluoro-benzyl)-proline” could potentially be used in free radical reactions at the benzylic position . These reactions could involve the addition of halogens such as bromine or chlorine .

Safety and Hazards

“Boc-®-alpha-(2-fluoro-benzyl)-proline” is intended for research and development use . It’s important to refer to the Material Safety Data Sheet (MSDS) for handling and safety information .

Future Directions

As “Boc-®-alpha-(2-fluoro-benzyl)-proline” is used for research and development purposes, its future directions would likely depend on the outcomes of such research .

properties

IUPAC Name

(2R)-2-[(2-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FNO4/c1-16(2,3)23-15(22)19-10-6-9-17(19,14(20)21)11-12-7-4-5-8-13(12)18/h4-5,7-8H,6,9-11H2,1-3H3,(H,20,21)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRPTZRVQXTAPK-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@]1(CC2=CC=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375941
Record name BOC-(R)-ALPHA-(2-FLUORO-BENZYL)-PROLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-(R)-alpha-(2-fluoro-benzyl)-proline

CAS RN

959576-66-0
Record name BOC-(R)-ALPHA-(2-FLUORO-BENZYL)-PROLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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